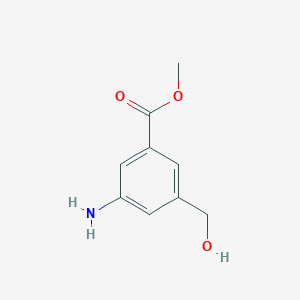![molecular formula C16H20N2O3S B239926 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine, also known as MNPA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MNPA is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of the immune system. These effects make 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine a promising candidate for further investigation as a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine has several advantages as a chemical compound for laboratory experiments, including its relative ease of synthesis and its ability to exhibit a range of biochemical and physiological effects. However, there are also limitations to its use, including the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine, including further investigation of its potential as a cancer treatment, as well as its use in other therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine and its potential side effects. Finally, the development of new synthesis methods and modifications to the chemical structure of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine may lead to the discovery of even more promising therapeutic agents.
Synthesemethoden
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine can be synthesized through a multi-step process involving the reaction of 6-methoxy-2-naphthalene sulfonic acid with piperazine and methyl iodide. The resulting product is then purified through recrystallization to obtain pure 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine has been studied for its potential use as a therapeutic agent in various scientific research applications. One area of interest is its use as a potential anti-cancer agent. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine has been found to inhibit the growth of cancer cells in vitro, and further studies are being conducted to investigate its potential as a cancer treatment.
Eigenschaften
Produktname |
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine |
|---|---|
Molekularformel |
C16H20N2O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-(6-methoxynaphthalen-2-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H20N2O3S/c1-17-7-9-18(10-8-17)22(19,20)16-6-4-13-11-15(21-2)5-3-14(13)12-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
UICJHFCWRLKNQU-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)

![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)


![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)